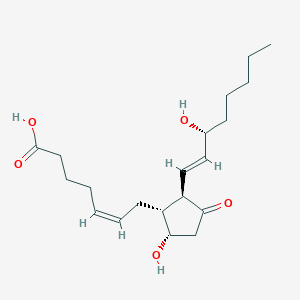

15(R)-Prostaglandine D2

Vue d'ensemble

Description

15(R)-Prostaglandin D2 is a complex organic compound with significant interest in various scientific fields

Applications De Recherche Scientifique

Chemistry

In chemistry, 15(R)-Prostaglandin D2 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activities. Its hydroxyl groups and cyclopentyl ring make it a candidate for interactions with biological molecules, potentially leading to new therapeutic agents.

Medicine

In medicine, research focuses on the compound’s potential as a drug candidate. Its structure suggests it could interact with specific molecular targets, making it a subject of interest for drug discovery and development.

Industry

In industry, 15(R)-Prostaglandin D2 is used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers and other advanced materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 15(R)-Prostaglandin D2 typically involves multi-step organic synthesis. The process often starts with the preparation of the cyclopentyl ring, followed by the introduction of hydroxyl groups and the heptenoic acid chain. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

15(R)-Prostaglandin D2 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.

Mécanisme D'action

The mechanism of action of 15(R)-Prostaglandin D2 involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclopentyl ring can also interact with hydrophobic regions of biological molecules, affecting their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other hydroxy-substituted cyclopentyl acids and their derivatives. Examples are:

- (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyhex-1-enyl]-3-oxocyclopentyl]hex-5-enoic acid

- (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxydec-1-enyl]-3-oxocyclopentyl]dec-5-enoic acid

Uniqueness

What sets 15(R)-Prostaglandin D2 apart is its specific arrangement of hydroxyl groups and the length of its heptenoic acid chain

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMBVRSPMRCCGG-DFVNJMEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

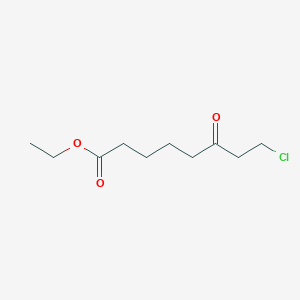

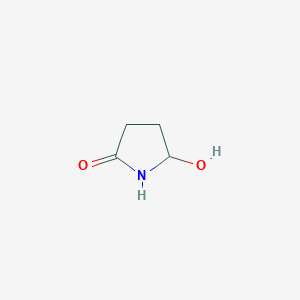

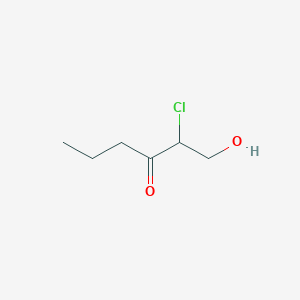

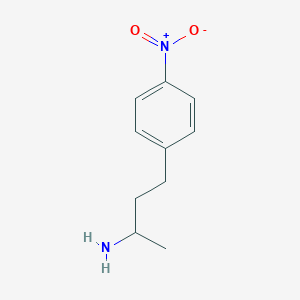

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

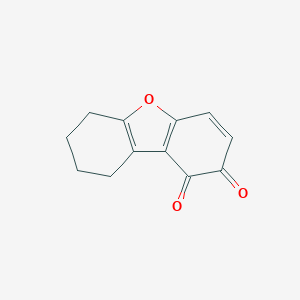

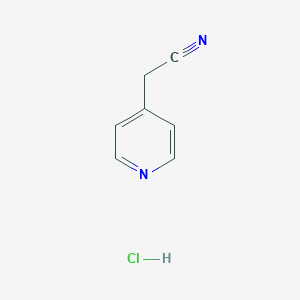

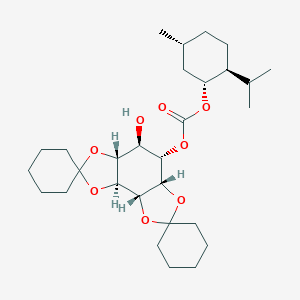

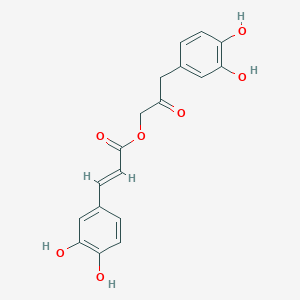

Feasible Synthetic Routes

Q1: How does 15R-PGD2 interact with its target and what are the downstream effects?

A1: 15R-PGD2 acts as a potent and selective agonist of the DP2 receptor (also known as chemoattractant receptor-homologous molecule expressed on Th2 cells). [] This receptor is found on various immune cells, including eosinophils and basophils. [] Binding of 15R-PGD2 to DP2 receptors on these cells triggers a cascade of intracellular signaling events, ultimately leading to cell activation and migration. [] For instance, 15R-PGD2 induces CD11b expression, actin polymerization, and chemotaxis in eosinophils. []

Q2: What is the impact of structural modifications on the activity of 15R-PGD2?

A2: Research indicates that the structure of 15R-PGD2 is crucial for its activity and selectivity towards the DP2 receptor. For example, the naturally occurring 15S-PGD2, which only differs in the stereochemistry at the 15 position, demonstrates significantly lower potency compared to 15R-PGD2. [] Furthermore, modifications to the 9-hydroxyl and 11-oxo groups of PGD2 significantly influence its interaction with both DP1 and DP2 receptors. Replacing the 9-hydroxyl group with an oxo group, as in PGK2, or substituting the 11-oxo group with a CH2 group, as in 11-deoxy-11-methylene PGD2, effectively eliminates both DP1 and DP2 agonist activity. [] Interestingly, the 11-methylene analog acts as a DP2 antagonist. [] These findings highlight the importance of specific structural features in PGD2 analogs for their interaction with prostanoid receptors and their resulting biological activities.

Q3: Can aspirin impact the production of 15R-PGD2?

A3: While aspirin is known to inhibit the cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, research suggests a more nuanced interaction. Aspirin-acetylated COX-2, while exhibiting reduced overall prostaglandin synthesis, can still form 15R-configuration prostaglandins, including 15R-PGD2. [] This production is thought to occur due to the acetylated COX-2 enzyme retaining some catalytic activity, leading to the preferential formation of 15R-prostaglandins. [] This finding suggests that aspirin therapy might indirectly influence 15R-PGD2 levels through its impact on COX-2 activity.

Q4: Are there any analytical methods used to study 15R-PGD2?

A4: Researchers utilize various analytical techniques to study 15R-PGD2. These include using radiolabeled arachidonic acid to track the formation of 15R-PGs and liquid chromatography-mass spectrometry (LC-MS) for the identification and quantification of 15R-PGD2. [] These analytical methods enable scientists to monitor the production and investigate the biological effects of 15R-PGD2 in various experimental settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)